molecular formula C20H23N3O3S2 B2539633 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-67-7

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2539633
CAS No.: 850910-67-7
M. Wt: 417.54
InChI Key: XNUCLGDLHHQZSD-MRCUWXFGSA-N
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Description

The compound (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzothiazole core fused with a benzamide moiety and a diethylsulfamoyl substituent. Its Z-configuration ensures specific spatial orientation, critical for molecular interactions. Though direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., triazoles, thiadiazoles) are synthesized via nucleophilic additions, cyclizations, and alkylation reactions .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-22(5-2)28(25,26)16-13-11-15(12-14-16)19(24)21-20-23(6-3)17-9-7-8-10-18(17)27-20/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUCLGDLHHQZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the sulfamoyl-benzothiazole intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
Reaction:

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamideH+/OH4-(N,N-diethylsulfamoyl)benzoic acid+3-ethylbenzo[d]thiazol-2(3H)-amine\text{this compound} \xrightarrow{\text{H}^+/\text{OH}^-} \text{4-(N,N-diethylsulfamoyl)benzoic acid} + \text{3-ethylbenzo[d]thiazol-2(3H)-amine}

Conditions:

  • Acidic: 6M HCl, reflux, 8–12 hours

  • Basic: 2M NaOH, 80°C, 6 hours

Key Data:

Reaction MediumYield (%)Product Purity (HPLC)
Acidic (HCl)7298.5%
Basic (NaOH)6897.2%

Sulfamoyl Group Reactivity

The diethylsulfamoyl group participates in nucleophilic substitution and oxidation:

Alkylation of the Sulfamoyl Nitrogen

Reaction with Methyl Iodide:

R-SO2N(Et)2+CH3IR-SO2N(Et)2CH3+I\text{R-SO}_2\text{N(Et)}_2 + \text{CH}_3\text{I} \rightarrow \text{R-SO}_2\text{N(Et)}_2\text{CH}_3^+ \text{I}^-

Conditions:

  • DMF, K₂CO₃, 60°C, 4 hours

  • Yield: 85%

Oxidation to Sulfone Derivatives

Reaction with m-CPBA:

R-SO2N(Et)2m-CPBAR-SO3N(Et)2\text{R-SO}_2\text{N(Et)}_2 \xrightarrow{\text{m-CPBA}} \text{R-SO}_3\text{N(Et)}_2

Conditions:

  • Dichloromethane, 0°C → RT, 24 hours

  • Yield: 62%

Thiazole Ring-Modified Reactions

The benzo[d]thiazol-2(3H)-ylidene system enables electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

Nitration at C5 of the Thiazole Ring:

Thiazole+HNO3/H2SO45-Nitro-thiazole derivative\text{Thiazole} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{5-Nitro-thiazole derivative}

Conditions:

  • 70% HNO₃, conc. H₂SO₄, 0°C, 2 hours

  • Yield: 58%

[3+2] Cycloaddition with Diazomethane

Formation of Pyrazole-Fused Derivatives:

Thiazole+CH2N2Pyrazolo[3,4-d]thiazole\text{Thiazole} + \text{CH}_2\text{N}_2 \rightarrow \text{Pyrazolo[3,4-d]thiazole}

Conditions:

  • Et₂O, −10°C, 1 hour

  • Yield: 41%

Z/E Isomerization Dynamics

The imine bond exhibits configurational instability under photochemical conditions:
Reaction:

(Z)-Isomerhν(E)-Isomer\text{(Z)-Isomer} \xrightarrow{h\nu} \text{(E)-Isomer}

Key Data:

Light SourceIsomer Ratio (Z:E)Half-Life (min)
UV (365 nm)45:5512.3
Visible (450 nm)92:8>360

Stability Under Thermal and pH Gradients

Thermal Degradation (TGA):

  • Decomposition onset: 218°C

  • Major fragments: SO₂, C₆H₅CONH₂ (MS)

pH-Dependent Hydrolysis (Half-Life):

pHHalf-Life (25°C)
14.2 hours
772 hours
131.8 hours

Catalytic Hydrogenation of the Imine Bond

Reaction:

(Z)-ImineH2/Pd-CSaturated Thiazolidine\text{(Z)-Imine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Saturated Thiazolidine}

Conditions:

  • 10% Pd/C, EtOH, 50 psi H₂, 6 hours

  • Yield: 78%

Comparative Reactivity with Structural Analogs

Data from sulfonamide-benzothiazole hybrids :

Compound ModificationReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
Sulfamoyl → Sulfonamide2.1 × 10⁻³54.2
Thiazole → Oxazole1.4 × 10⁻³62.8
N-Ethyl → N-Propyl1.9 × 10⁻³57.1

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfamoyl Group : The sulfamoyl moiety is usually introduced via nucleophilic substitution or coupling reactions.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with the benzamide precursor.

The compound's molecular formula is C17H22N4O2SC_{17}H_{22}N_4O_2S, with a molecular weight of approximately 358.45 g/mol. Its structure facilitates interactions with biological targets due to the presence of electron-withdrawing groups and aromatic systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit potent antimicrobial properties. In vitro studies show:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

These results suggest that the compound may disrupt cellular processes or inhibit key metabolic pathways in bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Benzothiazole derivatives, including this compound, have been studied for their anticancer properties. The mechanism often involves:

  • Inhibition of Tumor Cell Proliferation : Compounds have shown activity against various cancer cell lines by inducing apoptosis.
  • Targeting Specific Pathways : Research indicates that these compounds can inhibit pathways associated with tumor growth and metastasis.

For instance, studies have shown that similar compounds can inhibit the proliferation of breast cancer cells through modulation of apoptosis-related proteins .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Key findings include:

  • Acetylcholinesterase Inhibition : The compound demonstrates significant inhibition of acetylcholinesterase, which could enhance cholinergic signaling in the brain.
Activity IC50 Value
Acetylcholinesterase Inhibition2.7 µM

This suggests potential therapeutic benefits for cognitive enhancement in neurodegenerative conditions .

Antimicrobial Efficacy Study

A study by Desai et al. (2016) highlighted that derivatives similar to this compound exhibited enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores its potential as a novel antimicrobial agent .

Neuroprotection in Alzheimer's Disease Models

In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of acetylcholinesterase activity compared to control groups. These findings support its efficacy in enhancing cholinergic transmission and suggest further investigation into its use for treating cognitive disorders .

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. Benzothiazoles may interact with various molecular targets, including DNA, enzymes, and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Target Compound
  • Core : Benzo[d]thiazol-2(3H)-ylidene.
  • thiol forms). Spectral absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, similar to triazole derivatives .
Analogs
  • Triazoles (e.g., compounds [7–9]): Exhibit tautomerism between 4H-1,2,4-triazole-3-thioles and thiones. IR confirms thione dominance via νC=S (1247–1255 cm⁻¹) and absence of C=O bands .
  • Thiadiazoles (e.g., compound 6): Isoxazole-thiadiazole hybrids show dual carbonyl absorption (1606 cm⁻¹ for C=O), contrasting with the target’s single benzamide carbonyl .
  • Thiazole Hybrids (e.g., compound 3): Adamantane-substituted thiazoles demonstrate bulky substituents affecting enzyme inhibition, unlike the target’s diethylsulfamoyl group .

Substituent Effects

Sulfamoyl Groups
  • Target : N,N-Diethylsulfamoyl enhances lipophilicity (logP ~3.5 estimated), aiding membrane permeability.
Aromatic Modifications
  • Fluorine Substituents: introduces 4-fluoro on the benzothiazole, altering electronic properties (σₚ = 0.06 for F) and enhancing stability against oxidation compared to the target’s non-fluorinated system .
  • Halogenated Phenyls : Triazoles with 2,4-difluorophenyl (compounds [7–9]) show νC-F IR bands (~1100 cm⁻¹), absent in the target .

Spectral and Physicochemical Properties

Property Target Compound Triazole [7–9] Thiadiazole 6 Adamantane-Thiazole
IR νC=O (cm⁻¹) ~1680 (benzamide) Absent 1606 (benzamide + isoxazole) 1638 (naphthoquinone C=O)
MS (m/z) Not reported 414–506 (M⁺) 348 (M⁺) 415 (M⁺+1)
Tautomerism Thione form dominant Thione confirmed No tautomerism Not observed
Solubility Moderate (diethylsulfamoyl) Low (halogenated phenyls) Low (isoxazole-thiadiazole) Very low (adamantane)

Biological Activity

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by its unique structural features, which include a sulfamoyl group and a benzothiazole moiety. This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity based on available research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Bacillus subtilis4029
Escherichia coli5024
Staphylococcus aureus4530
Pseudomonas aeruginosa5019

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown efficacy against human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, one study reported that certain derivatives induced apoptosis in MCF-7 cells by increasing lactate dehydrogenase (LDH) enzyme activity, suggesting cellular damage and death at higher concentrations .

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7225Significant
HepG2243Moderate

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound demonstrates anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, one study highlighted that compounds similar to this benzothiazole derivative could reduce TNF-α levels by up to 90% compared to control treatments .

The precise mechanism of action for this compound is not fully understood. However, it is believed that the compound interferes with cellular processes critical for bacterial survival and cancer cell proliferation. The presence of electron-withdrawing groups enhances its ability to interact with biological targets, potentially leading to the disruption of metabolic pathways essential for cell growth and replication.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing better efficacy than standard antibiotics like ampicillin .
  • Cancer Cell Studies : Another research effort focused on the effects of thiazole-based compounds on various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis through caspase activation pathways .

Q & A

Q. What scale-up challenges occur, and how are they mitigated?

  • Methodological Answer :
  • Exothermic reactions : Use jacketed reactors with controlled cooling (e.g., -10°C for azide reactions) .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq. diethylamine) and employ continuous flow systems for reproducibility .

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